REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:15](OCC)[CH3:16]>C([Mg]Br)C>[C:7]1([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:8]=[CH:9][C:10]([CH:11]([OH:12])[CH2:15][CH3:16])=[CH:13][CH:14]=1
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
13.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
3.29 mL
|
Type
|
solvent
|
Smiles
|
C(C)[Mg]Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring the mixture at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitate was recovered by filtration
|
Type
|
DISSOLUTION
|
Details
|
After dissolving the recovered precipitate
|
Type
|
ADDITION
|
Details
|
in a liquid mixture of ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
a saturated aqueous solution of ammonium chloride, three extractions
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated brine
|
Type
|
CONCENTRATION
|
Details
|
After passage through a phase separator, the washed organic layers were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=100:0-70:30)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C(CC)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.27 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |